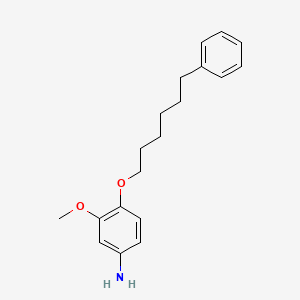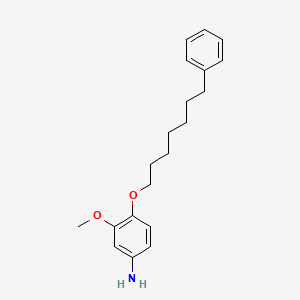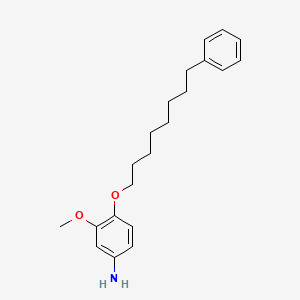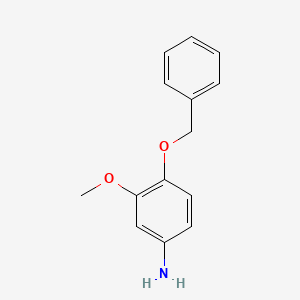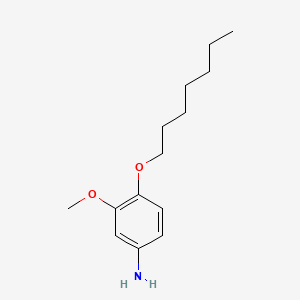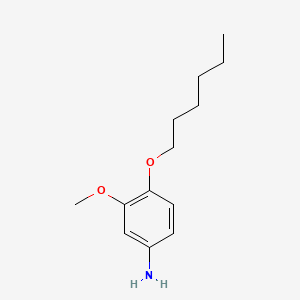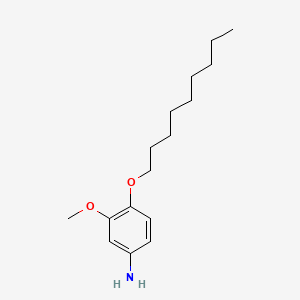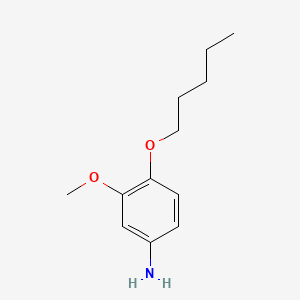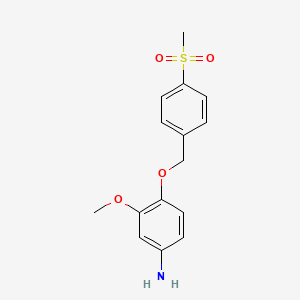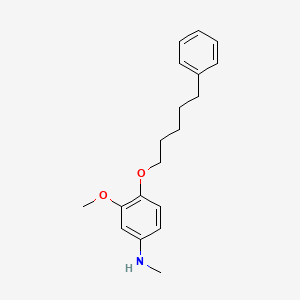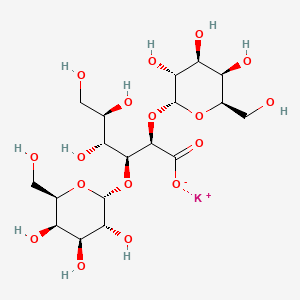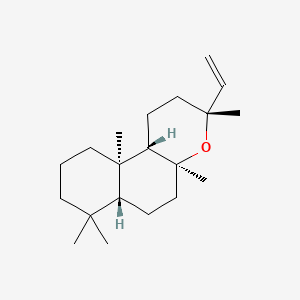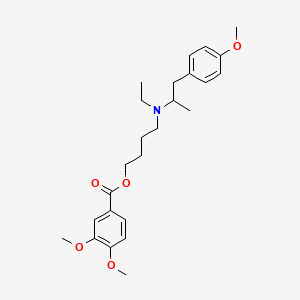
美贝维林
描述
Mebeverine is an antispasmodic that may be used to relieve stomach cramps and spasms associated with conditions such as irritable bowel syndrome . It is also known as mebeverine hydrochloride and works by relaxing certain muscles in your gut .
Synthesis Analysis
Mebeverine is synthesized and evaluated for its biological activity. In silico analysis is performed to predict the pharmacodynamic profile of the compounds. The compounds are also evaluated for their in vitro antimicrobial and cytotoxic activity .
Molecular Structure Analysis
The molecular formula of Mebeverine is C25H35NO5. It has an average mass of 429.549 Da and a monoisotopic mass of 429.251526 Da . The structure of the compounds is established using mass spectra of the first and second order .
Chemical Reactions Analysis
There are various spectrophotometric, electrochemical, and chromatographic procedures adopted for identifying Mebeverine in pharmaceutical production and biological fluids .
Physical And Chemical Properties Analysis
Mebeverine has a molecular weight of 429.5 g/mol . It is freely soluble in water and ethanol (96%), while practically insoluble in diethyl ether .
科学研究应用
Treatment of Irritable Bowel Syndrome (IBS)
Mebeverine is widely recognized for its efficacy in treating Irritable Bowel Syndrome (IBS) . It functions as an antispasmodic agent, providing symptomatic relief from abdominal pain caused by intestinal smooth muscle spasms . Studies have shown that Mebeverine can significantly decrease abdominal pain, with improvements ranging from 23% to 96% . It also helps in regulating bowel function and reducing symptoms like abnormal bowel habits, abdominal distension, and inconsistent stool frequency .
Sustained-Release Drug Formulations
Research has been conducted on formulating sustained-release capsules of Mebeverine hydrochloride using pelletization techniques . These formulations aim to prolong the release of medication in the gastrointestinal tract (GIT), thereby maintaining consistent drug levels in the plasma. This approach reduces the frequency of drug administration, minimizes adverse effects, and improves patient compliance .
Pharmacokinetics and Drug Delivery
Mebeverine’s pharmacokinetic properties, such as its high water solubility and short half-life of approximately 2 hours, make it suitable for developing sustained-action treatments . The use of polymers like Ethylcellulose N 50 in the pelletization process has been shown to act as a rate-controlling agent, ensuring a controlled drug release that follows first-order kinetics with a zero-order mechanism .
Antispasmodic Mechanism of Action
Mebeverine’s primary mechanism of action is the relaxation of intestinal muscles. By doing so, it effectively alleviates the spasms that contribute to the discomfort associated with IBS . Understanding this mechanism is crucial for developing targeted therapies for gastrointestinal disorders.
Safety Profile and Adverse Effects
Mebeverine boasts a good safety profile with a low frequency of adverse effects, making it a reliable option for long-term treatment of IBS . The rarity of adverse events associated with its use underscores its potential as a safe therapeutic agent in clinical practice.
Nanotechnology in Drug Delivery
Innovative research has explored the use of silver nanoparticles (Ag NPs) as a delivery system for Mebeverine . These nanoparticles can be loaded with the drug, potentially enhancing its bioavailability and therapeutic efficacy. The synthesis of drug-loaded Ag NPs using Mebeverine precursors opens new avenues for advanced drug delivery systems in pharmaceutical research .
作用机制
Target of Action
Mebeverine primarily targets the smooth muscle within the gastrointestinal tract . The smooth muscle plays a crucial role in the movement and control of food through the digestive system.
Mode of Action
Mebeverine is an anticholinergic and a musculotropic antispasmodic agent . It appears to work directly on the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . This interaction with its targets results in the relaxation of the intestinal muscles, thereby reducing spasms and discomfort .
Biochemical Pathways
It is known that mebeverine can affect the calcium channels and muscarinic receptors in the smooth muscle cells of the gastrointestinal tract . This can lead to a decrease in muscle spasms and an overall reduction in symptoms of conditions like irritable bowel syndrome.
Pharmacokinetics
Mebeverine is metabolized mostly by esterases, and almost completely . The metabolites are excreted in urine . The 200 mg modified release capsule of Mebeverine has extended release properties, as indicated by a lower Cmax, a later tmax and a longer elimination half-life than the plain tablet, while the bioavailability is optimal .
Result of Action
The primary result of Mebeverine’s action is the alleviation of symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal illnesses . By relaxing the muscles in and around the gut, it helps to reduce stomach pain, cramps, persistent diarrhea, and flatulence .
安全和危害
Mebeverine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKHNNGDFVQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2753-45-9 (hydrochloride) | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023238 | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mebeverine | |
CAS RN |
3625-06-7 | |
| Record name | (±)-Mebeverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebeverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebeverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBEVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




